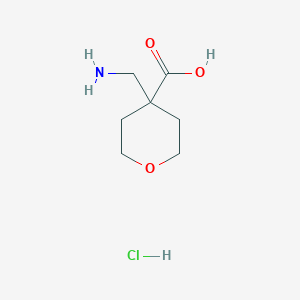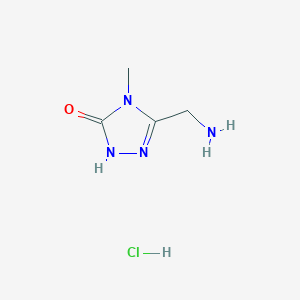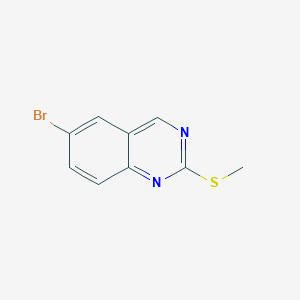
6-Bromo-2-(methylsulfanyl)quinazoline
Descripción general
Descripción
6-Bromo-2-(methylsulfanyl)quinazoline is a chemical compound belonging to the quinazoline family, characterized by a bromine atom at the 6th position and a methylsulfanyl group at the 2nd position of the quinazoline ring. Quinazolines are nitrogen-containing heterocyclic compounds known for their diverse biological activities and pharmaceutical applications .
Mecanismo De Acción
Target of Action
The primary targets of 6-Bromo-2-(methylsulfanyl)quinazoline are chromatin-associated proteins in histones . These proteins play a crucial role in the regulation of gene expression, and their inhibition can lead to changes in cellular function .
Mode of Action
This compound interacts with its targets by inhibiting their function. Specifically, it has been found to inhibit histone methyltransferase (G9a) and G9a-like protein (GLP) . These proteins are involved in the methylation of histones, a process that regulates gene expression. By inhibiting these proteins, this compound can alter gene expression within the cell .
Biochemical Pathways
The biochemical pathways affected by this compound are those involved in gene expression. By inhibiting histone methyltransferase and G9a-like protein, this compound can affect the methylation status of histones . This can lead to changes in the transcription of genes and, consequently, the production of proteins. The downstream effects of these changes can vary depending on the specific genes affected .
Result of Action
The molecular and cellular effects of this compound’s action are changes in gene expression. By inhibiting proteins involved in histone methylation, this compound can alter the transcription of genes . This can lead to changes in the cellular functions governed by these genes .
Análisis Bioquímico
Biochemical Properties
6-Bromo-2-(methylsulfanyl)quinazoline plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. One of the primary interactions is with the epidermal growth factor receptor (EGFR), a protein tyrosine kinase involved in cell signaling pathways that regulate cell proliferation and survival . The compound binds to the ATP-binding site of EGFR, inhibiting its kinase activity and thereby blocking downstream signaling pathways that promote cell growth and division . Additionally, this compound has been shown to interact with other kinases and proteins involved in cell cycle regulation and apoptosis .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. In cancer cells, it inhibits proliferation by blocking the EGFR signaling pathway, leading to cell cycle arrest and apoptosis . This compound also affects cell signaling pathways such as the PI3K/AKT and MAPK pathways, which are crucial for cell survival and metabolism . Furthermore, this compound influences gene expression by modulating the activity of transcription factors and other regulatory proteins . These effects collectively contribute to its potential as an anticancer agent.
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to the ATP-binding site of EGFR, preventing ATP from binding and thereby inhibiting the receptor’s kinase activity . This inhibition blocks the phosphorylation of downstream signaling proteins, leading to the suppression of cell proliferation and induction of apoptosis . Additionally, the compound may interact with other kinases and regulatory proteins, further influencing cellular signaling and gene expression . These molecular interactions highlight the compound’s potential as a targeted therapeutic agent.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound is relatively stable under standard laboratory conditions, but its activity may decrease over prolonged periods due to degradation . Short-term studies have shown that it effectively inhibits cell proliferation and induces apoptosis within hours of treatment . Long-term studies indicate that continuous exposure to the compound can lead to sustained inhibition of cell growth and survival, although some cells may develop resistance over time . These findings underscore the importance of optimizing dosage and treatment duration in experimental settings.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound effectively inhibits tumor growth without causing significant toxicity . At higher doses, it may induce adverse effects such as weight loss, organ toxicity, and immunosuppression . Threshold effects have been observed, where a minimum effective dose is required to achieve therapeutic benefits, while doses above this threshold increase the risk of toxicity . These observations highlight the need for careful dose optimization in preclinical studies.
Metabolic Pathways
This compound is involved in several metabolic pathways. It is metabolized primarily in the liver by cytochrome P450 enzymes, which convert it into various metabolites . These metabolites may retain some biological activity or be further processed into inactive forms . The compound also affects metabolic flux by modulating the activity of key enzymes involved in cellular metabolism, such as those in the glycolytic and oxidative phosphorylation pathways . These effects on metabolism contribute to its overall impact on cellular function and viability.
Métodos De Preparación
The synthesis of 6-Bromo-2-(methylsulfanyl)quinazoline can be achieved through various synthetic routes. One common method involves the bromination of 2-(methylsulfanyl)quinazoline using bromine or a brominating agent under controlled conditions. The reaction typically takes place in an organic solvent such as dichloromethane or chloroform, with the temperature maintained at room temperature or slightly elevated .
Industrial production methods may involve more efficient and scalable processes, such as microwave-assisted reactions or metal-catalyzed reactions, to enhance yield and reduce reaction time .
Análisis De Reacciones Químicas
6-Bromo-2-(methylsulfanyl)quinazoline undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom at the 6th position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction Reactions: The quinazoline ring can undergo reduction reactions to form dihydroquinazoline derivatives using reducing agents like sodium borohydride or lithium aluminum hydride.
Major products formed from these reactions include substituted quinazolines, sulfoxides, sulfones, and dihydroquinazolines .
Aplicaciones Científicas De Investigación
6-Bromo-2-(methylsulfanyl)quinazoline has several scientific research applications, including:
Comparación Con Compuestos Similares
6-Bromo-2-(methylsulfanyl)quinazoline can be compared with other quinazoline derivatives, such as:
6-Bromo-2-(butylsulfanyl)quinazoline: This compound has a butylsulfanyl group instead of a methylsulfanyl group, which may affect its biological activity and chemical reactivity.
6-Bromo-2-(phenylsulfanyl)quinazoline: The presence of a phenylsulfanyl group can enhance the compound’s lipophilicity and potentially its ability to cross biological membranes.
6-Bromo-2-(pyridin-3-yl)quinazoline: This derivative contains a pyridinyl group, which can influence its binding to specific receptors and enzymes.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to other similar compounds .
Propiedades
IUPAC Name |
6-bromo-2-methylsulfanylquinazoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7BrN2S/c1-13-9-11-5-6-4-7(10)2-3-8(6)12-9/h2-5H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ULIDQRDTNWMJOS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NC=C2C=C(C=CC2=N1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7BrN2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





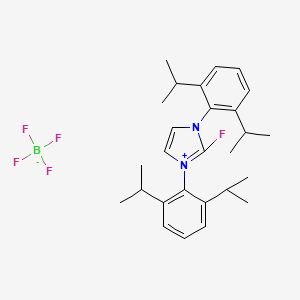

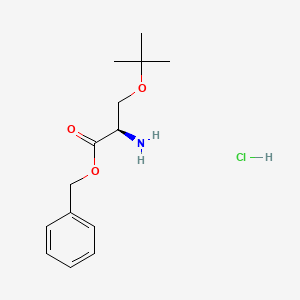

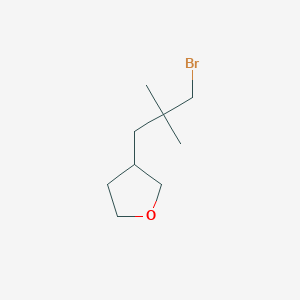
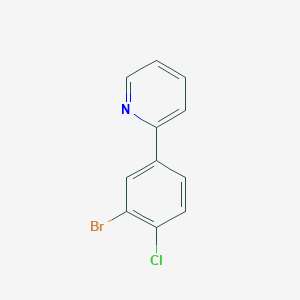
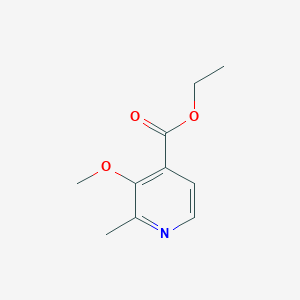
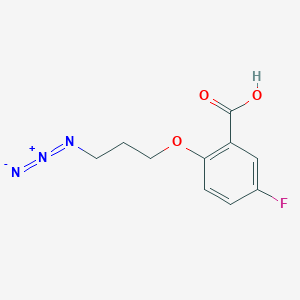
![Ethyl 6-chloroimidazo[1,5-a]pyridine-1-carboxylate](/img/structure/B1383257.png)
